1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
The compound “1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic molecule. It contains a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane - a hydrocarbon with carbon atoms arranged in a ring structure . This compound also contains a 2,6-dichlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with chlorine atoms attached to the 2nd and 6th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a bicyclo[1.1.1]pentanyl group and a 2,6-dichlorophenyl group. The bicyclo[1.1.1]pentanyl group is a type of cycloalkane, which is a hydrocarbon with carbon atoms arranged in a ring structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Cycloalkanes, such as the bicyclo[1.1.1]pentanyl group in this compound, can undergo a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the dichlorophenyl group might make the compound more polar, affecting its solubility in different solvents .Future Directions
Properties
IUPAC Name |
1-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N/c1-17-9-14-6-13(7-14,8-14)5-10-11(15)3-2-4-12(10)16/h2-4,17H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFNUOUNPQQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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